sec-Butyl 3-methylbutanethioate

Flavor chemistry Sensory science Thioester odorant

sec-Butyl 3-methylbutanethioate (CAS 2432-91-9), also known as S-sec-butyl thioisovalerate, is an organosulfur thioester (C9H18OS, MW 174.31) utilized primarily as a flavor and fragrance agent. This compound is a colorless to pale yellow liquid with a green, spicy, galbanum-like odor and a boiling point of 217.4 °C.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 2432-91-9
Cat. No. B037048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl 3-methylbutanethioate
CAS2432-91-9
Synonyms3-methyl-butanethioicacis-(1-methylpropyl)ester; Butanethioicacid,3-methyl-,S-(1-methylpropyl)ester; S-1-Methylpropyl3-methylbutanethioate; S-sec-Butyl3-methylbutanethioate; S-sec-Butylthioisovalerate; S-2-BUTYL 3-METHYLBUTANETHIOATE; SEC-BUTYL THIOISOVALE
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCCC(C)SC(=O)CC(C)C
InChIInChI=1S/C9H18OS/c1-5-8(4)11-9(10)6-7(2)3/h7-8H,5-6H2,1-4H3
InChIKeyMQAVHZCNCJTJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl 3-methylbutanethioate (CAS 2432-91-9): Procurement-Relevant Thioester for Flavor and Fragrance Formulation


sec-Butyl 3-methylbutanethioate (CAS 2432-91-9), also known as S-sec-butyl thioisovalerate, is an organosulfur thioester (C9H18OS, MW 174.31) [1] utilized primarily as a flavor and fragrance agent . This compound is a colorless to pale yellow liquid with a green, spicy, galbanum-like odor [2] and a boiling point of 217.4 °C . It is classified as a fatty acyl thioester and is synthesized for use in perfumery, cosmetic formulations, and food flavoring applications [3]. Its physicochemical properties—including a density of 0.922 g/cm³, refractive index of 1.459, and logP of 3.2 [4]—directly influence its performance in complex fragrance blends and product stability.

sec-Butyl 3-methylbutanethioate (CAS 2432-91-9): Why Thioester Substitution Is Not Straightforward


Within the thioester class, even minor modifications to the S-alkyl chain can drastically alter odor character, volatility, and partition behavior [1]. For example, the S-methyl analog (CAS 23747-45-7) exhibits a cheesy, fermented tomato odor , while the sec-butyl variant delivers a green, spicy galbanum note [2]. Furthermore, physicochemical parameters such as boiling point, logP, and vapor pressure vary systematically with chain length, directly impacting formulation stability, release kinetics, and sensory performance in finished products . Consequently, substituting sec-butyl 3-methylbutanethioate with a generic thioester—even one sharing the same acyl moiety—is likely to compromise the intended sensory profile and may require reformulation to maintain product quality and regulatory compliance.

sec-Butyl 3-methylbutanethioate (CAS 2432-91-9): Head-to-Head Quantitative Differentiation Evidence


Odor Character Divergence: Galbanum/Green vs. Cheesy/Tomato at Standardized Concentration

At a standardized evaluation concentration of 0.10% in dipropylene glycol, sec-butyl 3-methylbutanethioate exhibits a green, spicy, galbanum-like odor [1], whereas its S-methyl analog (CAS 23747-45-7) is described as cheesy, sulfury, with fermented tomato and mushroom notes . This qualitative divergence is critical for formulators seeking specific olfactory notes without introducing undesirable off-odors.

Flavor chemistry Sensory science Thioester odorant Fragrance formulation

Boiling Point and Volatility: 59°C Higher Than S-Methyl Analog Alters Formulation Stability

sec-Butyl 3-methylbutanethioate exhibits a boiling point of 217.4 ± 9.0 °C , which is approximately 59 °C higher than that of the S-methyl analog (158.1 ± 9.0 °C) and 37 °C higher than the S-ethyl analog (180.8 ± 9.0 °C) . This systematic increase in boiling point with alkyl chain length corresponds to reduced vapor pressure (0.148 mm Hg at 25 °C for the target compound [1] vs. 2.7 mm Hg for the S-methyl analog ), indicating lower volatility.

Physicochemical property Volatility Formulation stability Thioester series

Lipophilicity (logP) Advantage: Enhanced Solubility in Oils and Organic Matrices vs. S-Methyl Analog

sec-Butyl 3-methylbutanethioate possesses a logP (XLogP3) value of 3.2 [1], substantially higher than the logP of 2.13 for the S-methyl analog and logP of 2.67 for the S-ethyl analog . The higher logP indicates greater lipophilicity, favoring solubility in oils, esters, and non-polar media over aqueous environments.

Partition coefficient Lipophilicity Solubility Encapsulation Formulation science

Regulatory and Safety Profile: Cramer Class I and Low Exposure Support Simplified Compliance

According to the RIFM safety assessment, sec-butyl 3-methylbutanethioate is classified as Cramer Class I (low toxicity potential) [1]. The 95th percentile concentration in hydroalcoholic products is only 0.00019%, with a total systemic exposure of 0.0000027 mg/kg/day [1]. These exposure levels fall well below the Threshold of Toxicological Concern (TTC) for its Cramer Class.

Safety assessment Toxicology Regulatory compliance Fragrance ingredient RIFM

Recommended Use Level: 0.2% in Fragrance Concentrates Informs Cost-Effective Dosing

Supplier technical data indicate a recommended use level of 0.2% in fragrance concentrates for sec-butyl 3-methylbutanethioate . This guidance helps formulators estimate the required quantity per batch and project cost-in-use. In contrast, the S-methyl analog is often used at higher levels to achieve perceptible impact due to its lower odor intensity at equivalent concentrations.

Use level Fragrance formulation Cost-in-use Perfumery

sec-Butyl 3-methylbutanethioate (CAS 2432-91-9): Optimal Deployment Scenarios Derived from Quantitative Evidence


Fine Fragrance and Cosmetic Perfumery Requiring Green/Galbanum Top Notes

The distinct green, spicy, galbanum odor [1] makes sec-butyl 3-methylbutanethioate a preferred choice for perfumers aiming to introduce a natural, leafy-green top note without resorting to costlier or less stable natural galbanum extracts. Its higher boiling point and lower volatility ensure that this top note persists longer on skin, reducing the need for additional fixatives. The recommended use level of 0.2% in fragrance concentrates provides a reliable starting point for formulation.

Oil-Based Personal Care and Cosmetic Formulations

With a logP of 3.2 [2], sec-butyl 3-methylbutanethioate exhibits superior solubility in lipophilic carriers such as vegetable oils, esters, and silicones. This property is advantageous for formulating body oils, hair serums, and anhydrous balms where the fragrance must remain homogeneously dispersed. Its low water solubility (153.7 mg/L) [3] minimizes partitioning into aqueous phases, thereby maintaining fragrance integrity in emulsion systems.

Regulatory-Compliant Fragrance Development for Global Markets

The comprehensive RIFM safety assessment, which includes Cramer Class I classification and extremely low systemic exposure (0.0000027 mg/kg/day) [4], positions sec-butyl 3-methylbutanethioate as a low-regulatory-burden ingredient. Formulators can rely on this data for safety substantiation in compliance with IFRA standards, facilitating smoother market entry for finished products in regions with stringent fragrance regulations (EU, US, Asia).

Academic and Industrial Research on Structure-Odor Relationships in Thioesters

sec-Butyl 3-methylbutanethioate serves as a key compound in systematic studies of thioester odorant SAR. Its well-defined physicochemical parameters (BP 217.4 °C, density 0.922 g/cm³, n20/D 1.459) and distinct odor profile relative to shorter-chain analogs make it a valuable reference for investigations into the molecular basis of olfactory perception and for the design of novel flavor/fragrance molecules.

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